tert-butyl 3-(2-aminoethyl)-2,3-dihydro-1H-indole-1-carboxylate
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Overview
Description
tert-Butyl 3-(2-aminoethyl)-2,3-dihydro-1H-indole-1-carboxylate: is a compound that belongs to the class of carbamates. Carbamates are widely used in organic synthesis as protecting groups for amines due to their stability and ease of removal under mild conditions . The indole nucleus in this compound is a significant structural motif in many natural products and pharmaceuticals, known for its diverse biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 3-(2-aminoethyl)-2,3-dihydro-1H-indole-1-carboxylate typically involves the protection of the amino group using tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The indole ring can be constructed through various methods, including Fischer indole synthesis or transition-metal-catalyzed cross-coupling reactions .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The indole ring can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction of the indole ring can lead to the formation of dihydroindole derivatives.
Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at the C-3 position.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Electrophilic reagents like halogens or nitro groups can be introduced using appropriate catalysts.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield indole-3-carboxylic acid derivatives, while reduction can produce dihydroindole compounds .
Scientific Research Applications
Chemistry: tert-Butyl 3-(2-aminoethyl)-2,3-dihydro-1H-indole-1-carboxylate is used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals .
Biology: In biological research, this compound serves as a building block for the synthesis of bioactive molecules that can interact with various biological targets .
Medicine: The indole scaffold is present in many drugs, and derivatives of this compound are explored for their potential therapeutic effects, including antiviral, anticancer, and anti-inflammatory activities .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials with specific properties .
Mechanism of Action
The mechanism of action of tert-butyl 3-(2-aminoethyl)-2,3-dihydro-1H-indole-1-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The indole ring can mimic natural substrates or inhibitors, leading to modulation of biological pathways. The Boc-protected amino group can be deprotected under acidic conditions, allowing the free amine to participate in further reactions .
Comparison with Similar Compounds
tert-Butyl carbamate: Another carbamate used as a protecting group for amines.
N-Boc-ethylenediamine: A similar compound with a Boc-protected amino group.
Uniqueness: tert-Butyl 3-(2-aminoethyl)-2,3-dihydro-1H-indole-1-carboxylate is unique due to the presence of the indole ring, which imparts distinct biological activities and chemical reactivity compared to other carbamates .
This compound’s versatility in synthetic chemistry and its potential in various scientific research applications make it a valuable molecule in both academic and industrial settings.
Properties
IUPAC Name |
tert-butyl 3-(2-aminoethyl)-2,3-dihydroindole-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O2/c1-15(2,3)19-14(18)17-10-11(8-9-16)12-6-4-5-7-13(12)17/h4-7,11H,8-10,16H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GVZGXAMWDFMOAO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C2=CC=CC=C21)CCN |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2044713-35-9 |
Source
|
Record name | tert-butyl 3-(2-aminoethyl)-2,3-dihydro-1H-indole-1-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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